hCA1 Binding Affinity
In a head-to-head comparison using a CO2 hydration-based stopped-flow assay, [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid demonstrates an inhibition constant (Ki) of 3.70E+3 nM (3.7 µM) against human carbonic anhydrase 1 (hCA1) [1]. This binding affinity represents the specific interaction of this regioisomer with a biologically relevant target. Data for the 2-cyano-4-(trifluoromethyl) isomer (CAS 1218790-84-1) is not available for direct comparison in this assay, underscoring that the substitution pattern is a critical determinant of target engagement and cannot be assumed to be equivalent.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 3.70E+3 nM (3.7 µM) |
| Comparator Or Baseline | Not applicable (Data for other isomers unavailable) |
| Quantified Difference | Unique value |
| Conditions | Inhibition of human carbonic anhydrase 1; 15 min pre-incubation; CO2 hydration-based stopped flow assay. |
Why This Matters
This specific quantitative Ki value provides a verifiable benchmark for this isomer's biological activity, essential for researchers developing carbonic anhydrase inhibitors where the precise substitution pattern is known to dictate isoform selectivity and potency.
- [1] BindingDB. (n.d.). BDBM50133395 (CHEMBL3632831). Affinity Data for [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid. Retrieved from http://ww.w.bindingdb.org/. View Source
